![molecular formula C13H18N4OS B2356989 4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol CAS No. 186956-55-8](/img/structure/B2356989.png)
4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as AMPT or 4-amino-1,2,4-triazole-3-thiol and is a member of the triazole family of compounds. The purpose of
Wissenschaftliche Forschungsanwendungen
AMPT has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the study of the enzyme cytochrome P450. AMPT has been shown to be a potent inhibitor of this enzyme, which plays a critical role in drug metabolism. By inhibiting cytochrome P450, researchers can gain a better understanding of the metabolic pathways of various drugs and their interactions with other compounds.
Wirkmechanismus
The mechanism of action of AMPT is related to its inhibition of cytochrome P450. This enzyme is responsible for the metabolism of a wide range of compounds, including drugs, toxins, and endogenous substances. By inhibiting cytochrome P450, AMPT can alter the metabolism of these compounds, leading to changes in their bioavailability, toxicity, and efficacy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPT are related to its inhibition of cytochrome P450. This enzyme plays a critical role in drug metabolism, and inhibition of this enzyme can alter the pharmacokinetics of various drugs. Additionally, AMPT has been shown to have antioxidant properties, which may be related to its thiol group.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using AMPT in lab experiments is its potent inhibition of cytochrome P450. This can be useful for studying the metabolism of various drugs and their interactions with other compounds. Additionally, AMPT has been shown to have antioxidant properties, which may be useful in studies of oxidative stress. However, one of the limitations of using AMPT is its potential for off-target effects. As with any inhibitor, there is a risk of unintended effects on other enzymes or metabolic pathways.
Zukünftige Richtungen
There are several potential future directions for research on AMPT. One area of interest is the development of more potent and selective inhibitors of cytochrome P450. Additionally, there is interest in exploring the antioxidant properties of AMPT and its potential for use in studies of oxidative stress. Finally, there is potential for the use of AMPT in the development of new drugs, particularly those that interact with cytochrome P450.
Synthesemethoden
The synthesis of AMPT involves the reaction of 5-methyl-2-(propan-2-yl)phenol with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with hydrazine hydrate to form the 4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol compound. The overall yield of this reaction is approximately 50%.
Eigenschaften
IUPAC Name |
4-amino-3-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-8(2)10-5-4-9(3)6-11(10)18-7-12-15-16-13(19)17(12)14/h4-6,8H,7,14H2,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGFDVVUIRTIRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NNC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

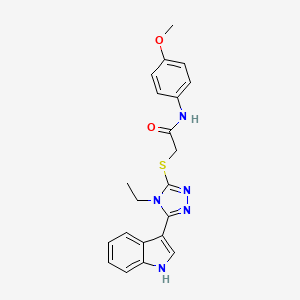
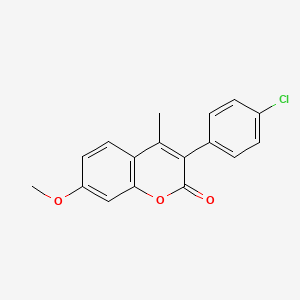

![N-[[2-(3,5-Dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride](/img/structure/B2356910.png)

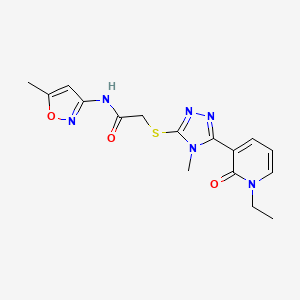
![1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2356913.png)
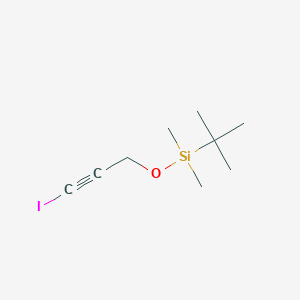
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2356917.png)
![4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356918.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2356924.png)
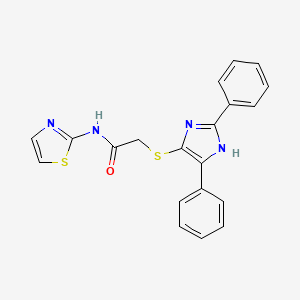

![5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2356929.png)